molecular formula C11H13NO3 B587175 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid CAS No. 859163-61-4

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid

Cat. No.: B587175
CAS No.: 859163-61-4
M. Wt: 207.229
InChI Key: VGGHZGMYGRBYIO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of an acetylamino group attached to an ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid typically involves the acetylation of 4-aminobenzoic acid. The process can be summarized as follows:

    Starting Material: 4-aminobenzoic acid.

    Acetylation Reaction: The 4-aminobenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetylamino group.

    Purification: The resulting product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the acetylation reaction.

    Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored to ensure optimal yield and purity.

    Automated Purification: Advanced purification techniques, such as chromatography, are employed to achieve high purity levels suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The compound can participate in substitution reactions, where the acetylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation Products: Benzoic acid derivatives with modified functional groups.

    Reduction Products: Compounds with an amino group instead of the acetylamino group.

    Substitution Products: A wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(1R)-1-(Acetylamino)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Aminobenzoic Acid: The precursor in the synthesis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid.

    4-Acetylaminobenzoic Acid: A compound with a similar structure but different functional groups.

    N-Acetyl-4-aminobenzoic Acid: Another derivative of benzoic acid with acetylamino substitution.

Properties

IUPAC Name

4-[(1R)-1-acetamidoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGHZGMYGRBYIO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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